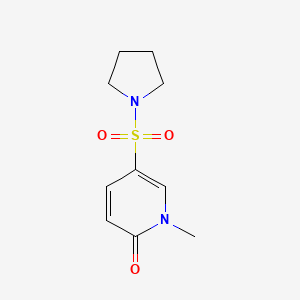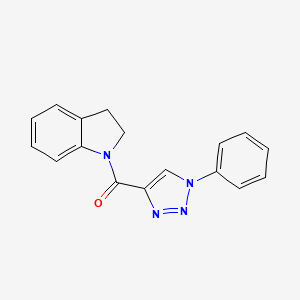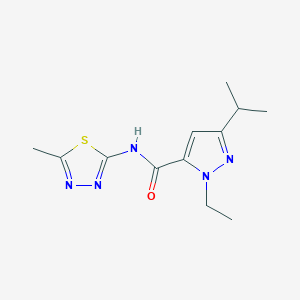![molecular formula C14H9F3N4O B7498626 N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide, also known as TFB-TZ, is a small molecule compound that has gained attention in scientific research for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide is believed to act as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors in response to the binding of the neurotransmitter GABA. This results in increased inhibition of neuronal activity, which can lead to the anxiolytic and sedative effects observed in animal studies.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal studies, which suggest its potential use in the treatment of anxiety and insomnia. Additionally, this compound has been found to have anticonvulsant properties, which make it a promising candidate for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide in lab experiments is its high potency and selectivity for GABA-A receptors, which allows for more precise modulation of neuronal activity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide, including:
1. Investigating its potential use in the treatment of anxiety and insomnia in humans.
2. Studying its effects on different subtypes of GABA-A receptors to determine its selectivity and potency.
3. Exploring its potential use in the treatment of epilepsy and other neurological disorders.
4. Developing new derivatives of this compound with improved solubility and pharmacokinetic properties.
5. Investigating its potential use in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a small molecule compound that has shown promising results in scientific research for its potential use in the treatment of neurological disorders such as anxiety, insomnia, and epilepsy. Its mechanism of action involves the modulation of GABA-A receptors, which can lead to increased inhibition of neuronal activity. While this compound has several advantages for lab experiments, including its potency and selectivity, it also has limitations such as poor solubility in water. There are several future directions for the research on this compound, including investigating its potential use in humans, studying its effects on different subtypes of GABA-A receptors, and developing new derivatives with improved properties.
Méthodes De Synthèse
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the coupling of 2-(trifluoromethyl)benzoic acid with 4-amino-3-cyanopyridine, followed by the cyclization of the resulting intermediate with sodium azide. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide has been studied for its potential use as a modulator of GABA-A receptors, which are important targets for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. This compound has shown promising results in enhancing the activity of GABA-A receptors, which can lead to the development of new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)10-6-2-1-5-9(10)12(22)18-13-20-19-11-7-3-4-8-21(11)13/h1-8H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXHLAWMJHJRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C3N2C=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-Bromo-1-benzofuran-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B7498545.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)

![3-(methoxymethyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498567.png)
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)


![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)

